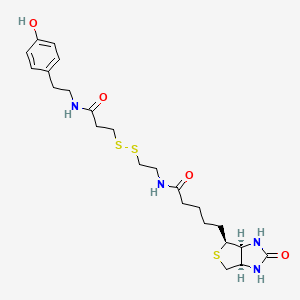
Biotin-SS-Tyramide
描述
Biotin-SS-Tyramide is a cleavable, biotinylated reagent used primarily for tyramide signal amplification. This compound is widely utilized in various applications, including immunohistochemistry, in situ hybridization, electron microscopy, and enzyme-linked immunosorbent assays (ELISA). The unique feature of this compound is its dual functionality: it allows for enrichment via biotin and can be cleaved under reducing conditions due to its embedded disulfide bridge .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-SS-Tyramide involves multiple steps, starting with the preparation of biotinylated tyramide. The process typically includes the following steps:
Biotinylation of Tyramide: Tyramide is reacted with biotin-N-hydroxysuccinimide ester in the presence of a base such as triethylamine. This reaction forms a stable amide bond between the biotin and tyramide.
Formation of Disulfide Bridge: The biotinylated tyramide is then reacted with a disulfide-containing linker, such as 2,2’-dithiodipyridine, to introduce the cleavable disulfide bridge
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry .
化学反应分析
Types of Reactions: Biotin-SS-Tyramide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfonic acids.
Reduction: The disulfide bridge can be cleaved under reducing conditions, such as the presence of dithiothreitol (DTT) or glutathione.
Substitution: The biotin moiety can participate in substitution reactions with avidin or streptavidin
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) or glutathione is used under mild conditions to cleave the disulfide bridge.
Substitution: Avidin or streptavidin is used to bind the biotin moiety.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Free thiols and biotinylated tyramide.
Substitution: Biotin-avidin or biotin-streptavidin complexes.
科学研究应用
Biotin-SS-Tyramide is extensively used in scientific research due to its versatility and effectiveness in signal amplification. Some of its key applications include:
Immunohistochemistry: Enhances the detection of low-abundance proteins in tissue samples.
In Situ Hybridization: Amplifies signals for detecting specific nucleic acid sequences.
Electron Microscopy: Used for labeling and visualizing cellular structures.
ELISA: Increases the sensitivity of enzyme-linked immunosorbent assays .
作用机制
Biotin-SS-Tyramide exerts its effects through a mechanism involving the biotin moiety and the disulfide bridge. The biotin moiety allows for enrichment and detection through its strong affinity for avidin or streptavidin. The disulfide bridge provides a cleavable link, enabling the release of the biotinylated tyramide under reducing conditions. This dual functionality makes this compound a powerful tool for signal amplification and protein labeling .
相似化合物的比较
Biotinyl Tyramide: Another biotinylated reagent used for tyramide signal amplification but lacks the cleavable disulfide bridge.
Biotin-XX-Tyramide: Similar to Biotin-SS-Tyramide but with a different linker structure.
Biotin-AEEA-Tyramide: Features a different spacer arm, providing varying degrees of flexibility and accessibility .
Uniqueness of this compound: this compound stands out due to its cleavable disulfide bridge, which allows for controlled release under reducing conditions. This feature enhances its versatility and makes it particularly useful in applications requiring reversible labeling and signal amplification .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxopropyl]disulfanyl]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4S3/c28-17-7-5-16(6-8-17)9-11-24-21(30)10-13-33-34-14-12-25-20(29)4-2-1-3-19-22-18(15-32-19)26-23(31)27-22/h5-8,18-19,22,28H,1-4,9-15H2,(H,24,30)(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFZHZQOPAYLOC-IPJJNNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


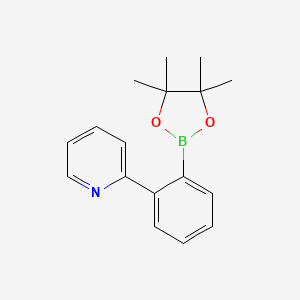
![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6319148.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

![13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6319183.png)
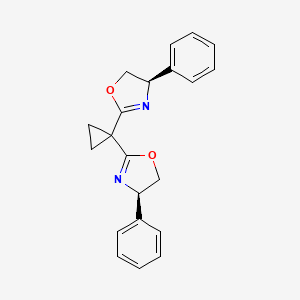
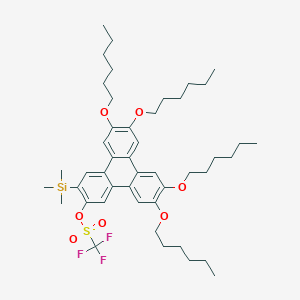
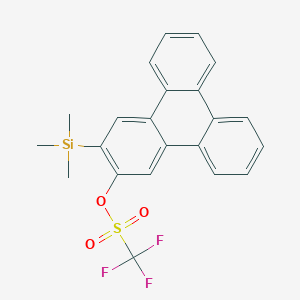

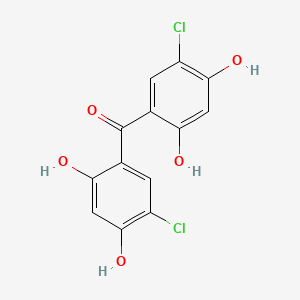
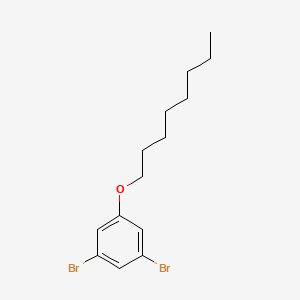

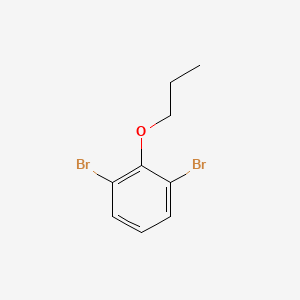
![[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester](/img/structure/B6319247.png)
